molecular formula C17H25BrN2O B3578725 1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine

1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine

Cat. No.: B3578725
M. Wt: 353.3 g/mol
InChI Key: MODZMCLSWFRKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine is a complex organic compound that features a piperazine ring substituted with a 3-bromo-4-methoxyphenylmethyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine typically involves multiple steps. One common approach is to start with the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl bromide. This intermediate is then reacted with 4-cyclopentylpiperazine under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the methoxy group can produce a phenol derivative.

Scientific Research Applications

1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine is unique due to its combination of a piperazine ring, a cyclopentyl group, and a 3-bromo-4-methoxyphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O/c1-21-17-7-6-14(12-16(17)18)13-19-8-10-20(11-9-19)15-4-2-3-5-15/h6-7,12,15H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODZMCLSWFRKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.